molecular formula C19H28O13 B1154318 Phlorigidoside B CAS No. 288248-46-4

Phlorigidoside B

Cat. No. B1154318
CAS RN: 288248-46-4
M. Wt: 464.4 g/mol
InChI Key:
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Description

Molecular Structure Analysis

Phlorigidoside B has a molecular formula of C19H28O13 and a molecular weight of 464.4 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Phlorigidoside B is a powder . It has a density of 1.6±0.1 g/cm3 and a boiling point of 644.6±55.0 °C at 760 mmHg . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Phytochemistry

Phlorigidoside B is an iridoid glucoside isolated from the aerial parts of Phlomis rigida . Iridoid glucosides are a type of monoterpenoid, and they are often found in a wide variety of plants. They are known for their wide range of biological activities, including anti-inflammatory, hepatoprotective, and anti-tumor properties .

Pharmacology

Phlorigidoside B, like other iridoid glucosides, may have potential pharmacological applications. Although specific studies on Phlorigidoside B are limited, other iridoid glucosides have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects .

Traditional Medicine

Phlorigidoside B is found in Phlomis rigida, a plant that may be used in traditional medicine . While the specific uses of Phlorigidoside B in traditional medicine are not well-documented, the presence of this compound could contribute to the medicinal properties of the plants in which it is found.

Metabolomics

Phlorigidoside B has been reported in the metabolomics profiles of Lamiophlomis rotata . Metabolomics is a field of study that involves the comprehensive analysis of metabolites in biological samples, and the presence of Phlorigidoside B in such profiles suggests that it may play a role in the metabolic processes of certain organisms.

Safety and Hazards

Phlorigidoside B should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O13/c1-7(21)32-18(2)4-10(22)19(27)8(15(26)28-3)6-29-17(14(18)19)31-16-13(25)12(24)11(23)9(5-20)30-16/h6,9-14,16-17,20,22-25,27H,4-5H2,1-3H3/t9-,10-,11-,12+,13-,14-,16+,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOSOQRDFDYOGW-OKJPHAGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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